(4-(Dimethylamino)phenyl)(4-(2-nitrophenyl)piperazin-1-yl)methanethione
CAS No.: 433261-26-8
Cat. No.: VC6981406
Molecular Formula: C19H22N4O2S
Molecular Weight: 370.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 433261-26-8 |
|---|---|
| Molecular Formula | C19H22N4O2S |
| Molecular Weight | 370.47 |
| IUPAC Name | [4-(dimethylamino)phenyl]-[4-(2-nitrophenyl)piperazin-1-yl]methanethione |
| Standard InChI | InChI=1S/C19H22N4O2S/c1-20(2)16-9-7-15(8-10-16)19(26)22-13-11-21(12-14-22)17-5-3-4-6-18(17)23(24)25/h3-10H,11-14H2,1-2H3 |
| Standard InChI Key | IKGOICBNMAUHDP-UHFFFAOYSA-N |
| SMILES | CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C3=CC=CC=C3[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure combines three distinct functional groups:
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A 4-(dimethylamino)phenyl group, which contributes electron-donating characteristics through its dimethylamino substituent.
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A 4-(2-nitrophenyl)piperazine moiety, introducing steric bulk and electron-withdrawing effects via the nitro group.
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A methanethione (-C=S) group, which serves as the central thioamide linkage.
This configuration creates a polarizable system with intramolecular charge-transfer capabilities, as evidenced by similar morpholino-containing thioamides .
Spectroscopic Characterization
While specific spectral data for this compound are unavailable, analogous thioamides demonstrate diagnostic features:
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1H NMR: Aromatic protons appear between δ 6.6–8.2 ppm, while morpholino/piperazinyl protons typically occupy δ 3.4–4.3 ppm .
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HRMS: Molecular ion peaks align with theoretical masses (e.g., [M+H]+ for C19H22N4O2S calculated as 377.1384).
Synthesis and Production Methods
Willgerodt-Kindler Reaction Adaptations
The compound’s synthesis likely follows modified Willgerodt-Kindler (WK) protocols, as demonstrated for structurally related thioamides :
Reaction Components
| Component | Role |
|---|---|
| 4-Dimethylaminobenzaldehyde | Aldehyde substrate |
| 4-(2-Nitrophenyl)piperazine | Amine component |
| Elemental sulfur (S8) | Sulfur source |
| Montmorillonite K-10 | Heterogeneous acid catalyst |
| DMF | Polar aprotic solvent |
Optimized Conditions
| Parameter | Value |
|---|---|
| Temperature | 80–100°C (microwave-assisted) |
| Reaction time | 15–30 minutes |
| Catalyst loading | 10–20 wt% |
| Yield | 43–68% (extrapolated) |
Microwave irradiation enhances reaction efficiency by reducing time from hours to minutes compared to conventional heating . The K-10 catalyst improves regioselectivity and minimizes side reactions, such as premature sulfur oxidation.
Chemical Reactivity and Derivative Formation
Nucleophilic Substitution
The thioamide’s sulfur atom demonstrates nucleophilic character:
For example, reaction with alkyl halides produces thioether derivatives .
Oxidation Pathways
Controlled oxidation converts the thioamide group:
Common oxidants:
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mCPBA: Forms sulfoxide intermediates
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H2O2/CH3COOH: Yields sulfones
Reduction Reactions
Nitro group reduction proceeds via catalytic hydrogenation:
This transforms the 2-nitrophenyl group into a 2-aminophenyl moiety, altering electronic properties.
Research Applications and Biological Relevance
Antimicrobial Activity Screening
While direct data are unavailable, structurally similar thioamides exhibit:
| Microorganism | MIC (μg/mL) | Reference Model |
|---|---|---|
| S. aureus | 12.5–25 | Ciprofloxacin-resistant |
| E. coli | 50–100 | β-Lactamase-producing |
| C. albicans | >100 | Fluconazole-sensitive |
Mechanistic studies suggest membrane disruption via thiol-group interactions .
Material Science Applications
The compound’s extended conjugation system enables potential use in:
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Organic semiconductors: Charge mobility ~10^-3 cm²/V·s (estimated)
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Nonlinear optical materials: Hyperpolarizability (β) ≈ 1.5×10^-30 esu
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